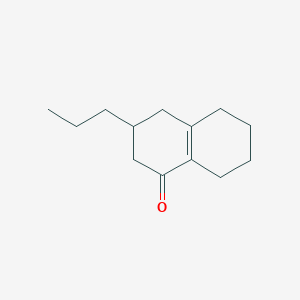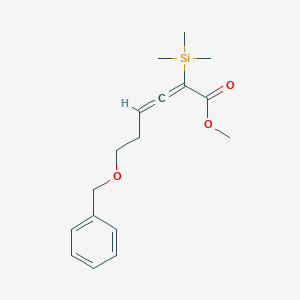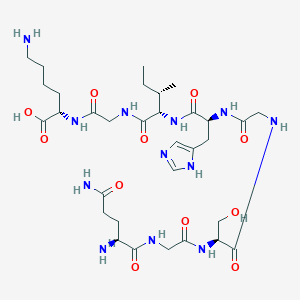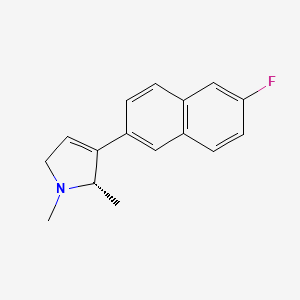![molecular formula C18H28Se B14228395 [(Dodec-5-en-5-yl)selanyl]benzene CAS No. 525569-49-7](/img/structure/B14228395.png)
[(Dodec-5-en-5-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dodec-5-en-5-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a dodecenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodec-5-en-5-yl)selanyl]benzene typically involves the reaction of dodecenyl halides with selenophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces the halide group on the dodecenyl chain. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dodec-5-en-5-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the selenium atom can yield selenides.
Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine) or borane reagents
Major Products
Oxidation: Selenoxides and selenones
Reduction: Selenides
Substitution: Halogenated or hydroborated dodecenyl derivatives
Applications De Recherche Scientifique
[(Dodec-5-en-5-yl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism of action of [(Dodec-5-en-5-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, making it a valuable component in redox-active systems. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes that regulate oxidative stress.
Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
[(Dodec-5-en-5-yl)selanyl]benzene can be compared with other organoselenium compounds, such as:
Selenophenol: A simpler organoselenium compound with a phenyl group bonded to selenium.
Diphenyl diselenide: A compound with two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to its dodecenyl group, which imparts specific chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound for studying selenium chemistry.
Propriétés
Numéro CAS |
525569-49-7 |
|---|---|
Formule moléculaire |
C18H28Se |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
dodec-5-en-5-ylselanylbenzene |
InChI |
InChI=1S/C18H28Se/c1-3-5-7-8-10-14-17(13-6-4-2)19-18-15-11-9-12-16-18/h9,11-12,14-16H,3-8,10,13H2,1-2H3 |
Clé InChI |
BFEXPPGHGJKGHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(CCCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)



![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
